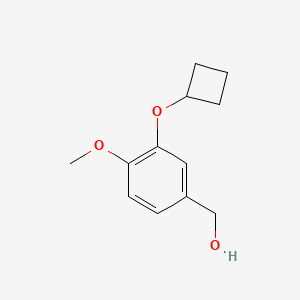

(3-Cyclobutoxy-4-methoxyphenyl)methanol

Description

Properties

IUPAC Name |

(3-cyclobutyloxy-4-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-14-11-6-5-9(8-13)7-12(11)15-10-3-2-4-10/h5-7,10,13H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXIIDIJKJCVEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)OC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

Begin with 3-hydroxy-4-methoxybenzaldehyde as the phenolic precursor. The hydroxyl group at position 3 is deprotonated using a strong base (e.g., KOH or NaH) in anhydrous dimethylformamide (DMF).

Alkylation with Cyclobutyl Halide

React the phenoxide intermediate with cyclobutyl bromide or tosylate at 60–80°C for 12–24 hours. Polar aprotic solvents like DMF enhance nucleophilicity, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency:

$$

\text{3-Hydroxy-4-methoxybenzaldehyde} + \text{Cyclobutyl bromide} \xrightarrow{\text{Base}} \text{3-Cyclobutoxy-4-methoxybenzaldehyde}

$$

Reduction to Alcohol

Reduce the aldehyde to the primary alcohol using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF):

$$

\text{3-Cyclobutoxy-4-methoxybenzaldehyde} \xrightarrow{\text{NaBH}_4} \text{this compound}

$$

Key Advantages :

Mitsunobu Reaction Strategy

The Mitsunobu reaction offers an alternative for ether synthesis, particularly useful for sterically hindered substrates.

Reaction Setup

Combine 3-hydroxy-4-methoxybenzyl alcohol with cyclobutanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature:

$$

\text{3-Hydroxy-4-methoxybenzyl alcohol} + \text{Cyclobutanol} \xrightarrow{\text{DEAD, PPh}_3} \text{this compound}

$$

Optimization Insights

- Solvent Choice : THF or dichloromethane (DCM) minimizes side reactions.

- Temperature Control : Exothermic reactions require gradual reagent addition to prevent decomposition.

Limitations :

- High cost of DEAD and PPh₃.

- Labor-intensive purification due to triphenylphosphine oxide byproducts.

Reduction of Carbonyl Precursors

Direct reduction of aldehydes or esters provides a streamlined pathway.

Aldehyde Reduction

3-Cyclobutoxy-4-methoxybenzaldehyde (synthesized via Friedel-Crafts acylation or formylation) is reduced using NaBH₄ in methanol (yield: 80–90%).

Ester to Alcohol Conversion

Hydrolyze 3-cyclobutoxy-4-methoxybenzyl acetate with aqueous NaOH in ethanol, followed by acid workup to yield the alcohol:

$$

\text{3-Cyclobutoxy-4-methoxybenzyl acetate} \xrightarrow{\text{NaOH}} \text{this compound}

$$

Protection and Deprotection Strategies

Hydroxymethyl Protection

Deprotection Conditions

- TBDMS Removal : Tetra-n-butylammonium fluoride (TBAF) in THF.

- Trityl Cleavage : Mild acidic conditions (e.g., 80% acetic acid).

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Complexity |

|---|---|---|---|---|

| Williamson Ether | 70–85% | Low | High | Moderate |

| Mitsunobu Reaction | 60–75% | High | Low | High |

| Aldehyde Reduction | 80–90% | Moderate | High | Low |

Key Findings :

- The Williamson method balances cost and yield for large-scale synthesis.

- Mitsunobu is reserved for sterically hindered substrates despite its precision.

Experimental Procedures and Optimization

Solvent Selection

Chemical Reactions Analysis

Types of Reactions: (3-Cyclobutoxy-4-methoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy and cyclobutyloxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products:

Oxidation: Corresponding aldehydes or carboxylic acids.

Reduction: Alcohols or hydrocarbons.

Substitution: Halogenated derivatives or other substituted phenylmethanols.

Scientific Research Applications

Chemistry: (3-Cyclobutoxy-4-methoxyphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound is used to study the effects of phenylmethanol derivatives on cellular processes. It is also employed in the development of bioactive molecules with potential therapeutic applications.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a valuable scaffold for developing compounds with anti-inflammatory, analgesic, and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-Cyclobutoxy-4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Key Observations :

- Steric Effects : The cyclobutoxy group in the target compound introduces moderate steric hindrance compared to the smaller methoxy group in 4-Methoxybenzyl Alcohol. However, it is less bulky than the benzyloxy and phenethoxy groups in C3, which may reduce solubility in polar solvents .

- Lipophilicity: Cycloalkyl ethers (e.g., cyclobutoxy) generally enhance lipophilicity compared to linear alkoxy groups.

Insights :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Cyclobutoxy-4-methoxyphenyl)methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or Grignard reactions. For example, reacting cyclobutanol derivatives with 4-methoxybenzaldehyde under basic conditions (e.g., NaH in THF) can yield the target compound. Reaction temperature (0–25°C) and solvent polarity significantly affect regioselectivity and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product (>95% purity) .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

- Methodological Answer :

- Analytical Techniques : Use H/C NMR to confirm substituent positions and stereochemistry. Compare spectral data with computational predictions (e.g., DFT).

- Chromatography : HPLC (C18 column, methanol/water mobile phase) assesses purity.

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (±2 ppm).

- Stability : Monitor degradation under varying storage conditions (e.g., light, humidity) using accelerated stability studies .

Advanced Research Questions

Q. What computational chemistry methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals like B3LYP (incorporating exact exchange) to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and bond dissociation energies. Basis sets (6-311++G(d,p)) improve accuracy for non-covalent interactions .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior.

- Docking Studies : Map interactions with enzyme active sites (e.g., cytochrome P450) using AutoDock Vina .

Q. How do substituents like cyclobutoxy and methoxy groups influence the compound's interaction with biological targets, and what experimental approaches can elucidate these effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing cyclobutoxy with cyclohexyloxy) and compare IC values in enzyme inhibition assays.

- Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding kinetics to receptors.

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes. Methoxy groups enhance π-π stacking, while cyclobutoxy introduces steric constraints .

Q. When encountering discrepancies in reported biological activities of this compound derivatives, what methodological frameworks can resolve these contradictions?

- Methodological Answer :

- Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, incubation time) across labs.

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers.

- Controlled Variables : Test the impact of impurities (e.g., oxidation byproducts) on bioactivity using spiked samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.